molecular formula C7H4N4O B591216 Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine CAS No. 135774-67-3

Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine

Cat. No.: B591216
CAS No.: 135774-67-3
M. Wt: 160.136
InChI Key: ZBCGKNNXUAVEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine is a polyheterocyclic compound featuring fused imidazole, isoxazole, and pyrimidine rings. This structure combines three nitrogen-containing heterocycles, which are often associated with diverse pharmacological activities due to their ability to mimic purine bases and interact with biological targets . Such structural features are critical for drug design, particularly in targeting enzymes or receptors involved in cancer, inflammation, or neurological disorders.

Properties

CAS No.

135774-67-3

Molecular Formula

C7H4N4O

Molecular Weight

160.136

InChI

InChI=1S/C7H4N4O/c1-2-11-4-9-7-5(3-10-12-7)6(11)8-1/h1-4H

InChI Key

ZBCGKNNXUAVEIG-UHFFFAOYSA-N

SMILES

C1=CN2C=NC3=C(C2=N1)C=NO3

Synonyms

Imidazo[1,2-c]isoxazolo[4,5-e]pyrimidine (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine and Analogous Compounds

Compound Name Core Structure Key Functional Groups Biological Activities Synthesis Methods References
This compound Imidazo + Isoxazolo + Pyrimidine N-atoms (imidazo, pyrimidine), O-atom (isoxazolo) Hypothesized: Anticancer, receptor modulation Likely multi-step cyclization
Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidine Thiazolo + Triazolo + Pyrimidine S-atom (thiazolo), N-atoms A2A adenosine receptor antagonism, antitumor Cyclization with POCl3, DMF
Isoxazolo[4,5-e][1,2,4]triazepin Isoxazolo + Triazepin + Pyrimidine O-atom (isoxazolo), N-atoms Anticancer (similar to purines) Condensation reactions
Imidazo[1,2-c]pyrido[4,3-e]pyrimidine Imidazo + Pyrido + Pyrimidine N-atoms (imidazo, pyrido) Unspecified (structural analog) Not detailed in evidence

Key Observations:

Structural Diversity: Thiazolo-triazolopyrimidines () replace the imidazo-isoxazolo system with thiazolo-triazolo rings, introducing sulfur, which may enhance lipophilicity and enzyme inhibition .

Biological Activities: Thiazolo-triazolopyrimidines exhibit A2A adenosine receptor antagonism and antitumor properties, likely due to their purine-like structure . Isoxazolo-triazepins show anticancer activity, possibly by mimicking purines or interfering with nucleotide metabolism .

Synthesis Approaches :

  • Thiazolo-triazolopyrimidines are synthesized via cyclization using POCl3 and DMF, followed by substitution with piperazine derivatives .
  • Isoxazolo-pyrimidine derivatives () are formed through nucleophilic substitution and cyclization under reflux conditions .

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